1,3-Dipropyl-1,3-diazepan-2-one 1,3-Dipropyl-1,3-diazepan-2-one
Brand Name: Vulcanchem
CAS No.: 89913-90-6
VCID: VC19250485
InChI: InChI=1S/C11H22N2O/c1-3-7-12-9-5-6-10-13(8-4-2)11(12)14/h3-10H2,1-2H3
SMILES:
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

1,3-Dipropyl-1,3-diazepan-2-one

CAS No.: 89913-90-6

Cat. No.: VC19250485

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dipropyl-1,3-diazepan-2-one - 89913-90-6

Specification

CAS No. 89913-90-6
Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 1,3-dipropyl-1,3-diazepan-2-one
Standard InChI InChI=1S/C11H22N2O/c1-3-7-12-9-5-6-10-13(8-4-2)11(12)14/h3-10H2,1-2H3
Standard InChI Key DOXOZWYPIBQNAB-UHFFFAOYSA-N
Canonical SMILES CCCN1CCCCN(C1=O)CCC

Introduction

Key Findings

1,3-Dipropyl-1,3-diazepan-2-one (CAS 89913-90-6) is a seven-membered heterocyclic compound featuring a diazepan-2-one core with propyl substituents at the 1- and 3-positions. This molecule exhibits moderate lipophilicity (logP ≈ 2) and a molecular weight of 198.31 g/mol, making it a candidate for central nervous system (CNS)-targeted drug discovery. While direct pharmacological data remain limited, structural analogs demonstrate antipsychotic and anxiolytic activities, supported by molecular docking studies .

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,3-dipropyl-1,3-diazepan-2-one, reflects its core structure:

  • A seven-membered diazepan ring with two nitrogen atoms at positions 1 and 3.

  • A ketone group at position 2.

  • Propyl (-CH2CH2CH3) substituents at nitrogen atoms 1 and 3 .

The SMILES notation (CCCN1CCCCN(C1=O)CCC) and InChI key (DOXOZWYPIBQNAB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Profile

PropertyValueMethod/Source
Molecular formulaC11H22N2OPubChem
Molecular weight198.31 g/molPubChem
logP2.0XLogP3
Hydrogen bond acceptors1PubChem
Rotatable bonds4PubChem
Polar surface area32.34 ŲPubChem

The compound’s moderate lipophilicity and low polar surface area suggest potential blood-brain barrier permeability, aligning with CNS drug design principles .

Synthesis and Derivatives

Structural Analogues

CompoundKey ModificationsBiological Activity
3-Propyl-2,7-diphenyl-1,4-diazepan-5-onePhenyl groups at 2,7-positionsAntipsychotic (D2 receptor affinity)
1-Methyl-1,4-diazepan-2-oneMethyl substituent at N1Intermediate for CNS agents
1,3-Diphenyl-1,3-diazepan-2-oneAromatic substituentsAnxiolytic potential

Applications and Industrial Relevance

Drug Discovery

1,3-Dipropyl-1,3-diazepan-2-one serves as a scaffold for:

  • Antipsychotics: Structural optimization for D2/5-HT2A receptor dual antagonism.

  • Anxiolytics: Modulation of GABA-A receptor subtypes .

Chemical Intermediate

The compound is a precursor in synthesizing:

  • Peptidomimetics: Incorporation into macrocyclic protease inhibitors.

  • Metal-chelating agents: Functionalization with pyridyl or carboxylate groups .

Future Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and half-life in preclinical models.

  • Target Identification: Proteomics-based profiling to uncover off-target effects.

  • Crystallography: Resolve X-ray structures of receptor-ligand complexes for rational design .

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